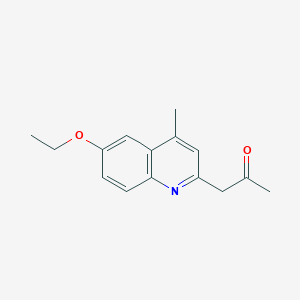
1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by its unique structure, which includes an ethoxy group at the 6th position, a methyl group at the 4th position, and a propan-2-one moiety at the 1st position of the quinoline ring
准备方法
合成路线和反应条件
1-(6-乙氧基-4-甲基喹啉-2-基)丙烷-2-酮的合成通常包括以下步骤:
喹啉环的形成: 喹啉环可以通过Skraup合成法合成,该方法包括在硫酸和氧化剂(如硝基苯)存在下,苯胺与甘油缩合。
取代基的引入: 乙氧基和甲基可以通过亲电芳香取代反应引入。例如,在碳酸钾等碱存在下,可以使用碘乙烷进行乙基化。
丙烷-2-酮部分的形成:
工业生产方法
1-(6-乙氧基-4-甲基喹啉-2-基)丙烷-2-酮的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器,自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
1-(6-乙氧基-4-甲基喹啉-2-基)丙烷-2-酮会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成具有附加官能团的喹啉衍生物。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,以将羰基还原为醇。
取代: 亲电和亲核取代反应可以在喹啉环上引入不同的取代基。
常用试剂和条件
氧化: 高锰酸钾,三氧化铬和其他强氧化剂。
还原: 钯催化剂的氢气,硼氢化钠。
取代: 碘乙烷,碘甲烷,乙酰氯,氯化铝。
主要形成的产物
氧化: 具有羧酸或酮基的喹啉衍生物。
还原: 原化合物醇衍生物。
取代: 根据所用试剂的不同,形成各种取代的喹啉衍生物。
科学研究应用
1-(6-乙氧基-4-甲基喹啉-2-基)丙烷-2-酮在科学研究中具有多种应用:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于生产染料,颜料和其他工业化学品。
作用机制
1-(6-乙氧基-4-甲基喹啉-2-基)丙烷-2-酮的作用机制与其与特定分子靶标和途径的相互作用有关。例如,在生物系统中,它可能抑制某些酶或受体,从而导致其观察到的生物学效应。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
1-(6-乙氧基-4-甲基喹啉-2-基)丙烷-2-酮可以与其他喹啉衍生物进行比较,例如:
6-乙氧基喹啉: 缺乏甲基和丙烷-2-酮基,使其更不复杂。
4-甲基喹啉: 缺乏乙氧基和丙烷-2-酮基,导致不同的化学性质。
喹啉: 没有任何取代基的母体化合物,作为各种衍生物的基本结构。
1-(6-乙氧基-4-甲基喹啉-2-基)丙烷-2-酮的独特性在于其取代基的特定组合,赋予其独特的化学和生物学性质。
属性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
1-(6-ethoxy-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C15H17NO2/c1-4-18-13-5-6-15-14(9-13)10(2)7-12(16-15)8-11(3)17/h5-7,9H,4,8H2,1-3H3 |
InChI 键 |
WAOPXFSCZQGBOM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


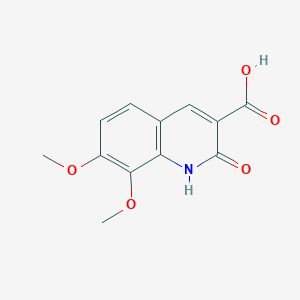
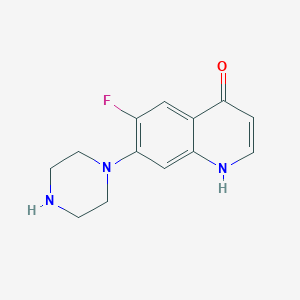
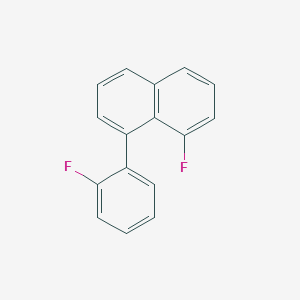


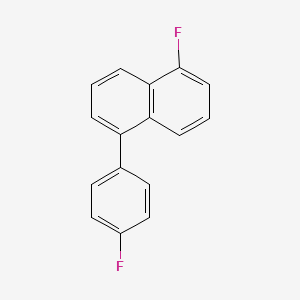


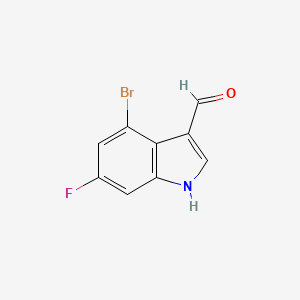

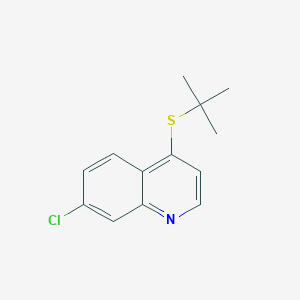
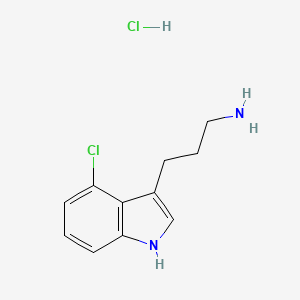
![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)

